Product packaging for o-Bromo-(2-bromo)vinylbenzene(Cat. No.:)

o-Bromo-(2-bromo)vinylbenzene

Cat. No.: B8654975
M. Wt: 261.94 g/mol
InChI Key: QVAATRYVCKQWLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Nomenclature and Structural Characteristics of o-Bromo-(2-bromo)vinylbenzene (1-bromo-2-(2-bromovinyl)benzene, C8H6Br2)

The compound with the chemical formula C8H6Br2 is systematically named 1-bromo-2-(2-bromovinyl)benzene . It is also commonly referred to as o-bromo-β-bromostyrene. The structure consists of a benzene (B151609) ring substituted at the ortho positions with a bromine atom and a 2-bromovinyl group. The presence of the vinyl group introduces the possibility of stereoisomerism, leading to (E) and (Z) configurations of the double bond. The specific isomer dictates the spatial arrangement of the bromine atom relative to the phenyl ring on the vinyl group, which can influence its reactivity and the stereochemistry of its products.

The key structural feature of this molecule is the presence of two carbon-bromine bonds with distinct electronic environments: one attached to an aromatic sp² carbon and the other to a vinylic sp² carbon. This difference is fundamental to its chemical behavior, allowing for potential chemoselective reactions.

Table 1: Physicochemical Properties of this compound

PropertyValue
Systematic Name 1-bromo-2-(2-bromovinyl)benzene
Common Name o-bromo-β-bromostyrene
CAS Number 430434-57-4 ((E)-isomer) chemsrc.com
Molecular Formula C₈H₆Br₂ chemicalbook.com
Molecular Weight 261.94 g/mol

Spectroscopic analysis is crucial for the characterization of this compound. While specific data for the ortho-dihalo isomer is not extensively published, data from related compounds like (E)-1-bromo-2-chlorobenzene provides insight into expected spectral features. For instance, in the ¹H NMR spectrum, the vinylic protons would appear as doublets with a coupling constant (J-value) characteristic of their cis or trans relationship. The aromatic protons would exhibit a complex multiplet pattern due to the ortho-disubstitution.

Significance of Aryl and Vinyl Halide Functionalities in Advanced Synthetic Chemistry

Aryl and vinyl halides are cornerstone electrophiles in modern synthetic chemistry, primarily due to their participation in a wide array of palladium-catalyzed cross-coupling reactions. acs.org These reactions, such as the Suzuki-Miyaura, Heck, Sonogashira, and Stille couplings, form carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.

The aryl bromide functionality on the benzene ring is a classic substrate for these transformations. It readily undergoes oxidative addition to a low-valent palladium catalyst, initiating the catalytic cycle. The vinyl bromide, while also reactive, can exhibit different kinetic profiles in these reactions. This differential reactivity is a key feature of this compound. In principle, it allows for selective functionalization at one site while leaving the other intact for subsequent transformations. For example, conditions can often be found where the more reactive C(sp²)-Br bond (typically the vinyl bromide under certain conditions) reacts preferentially, or where steric hindrance around the ortho-position dictates selectivity. organic-chemistry.org This dual reactivity makes the molecule a valuable linchpin for the programmed, stepwise synthesis of complex structures like polysubstituted styrenes or fused ring systems.

Historical Perspectives on the Synthesis and Reactivity of Dihalo-Vinylbenzenes

The synthesis of vinyl halides, including bromostyrenes, has a long history. Early methods often relied on elimination reactions. For instance, the dehydrobromination of α,β-dibromoethylbenzenes, themselves prepared by the bromination of the corresponding styrene, was a common route. smolecule.com Another historical approach is the Hunsdiecker reaction, which involves the silver salt of a cinnamic acid derivative reacting with bromine. smolecule.com Over the years, these methods have been refined for better stereocontrol and yield. For example, the use of N-bromosuccinimide (NBS) in the presence of catalysts like lithium acetate (B1210297) has been shown to produce (E)-β-bromostyrenes from cinnamic acids with high stereoselectivity, often accelerated by microwave irradiation. smolecule.com

A significant advancement in the synthesis of vinyl bromides came with the development of methods starting from aldehydes. The Corey-Fuchs reaction, using tetrabromomethane and triphenylphosphine (B44618), can convert an aldehyde to a 1,1-dibromoalkene, which can then be selectively hydrodebrominated to the (E)- or (Z)-vinyl bromide. rsc.orgrsc.org

The reactivity of dihalo-vinylbenzenes was initially explored in the context of their potential for polymerization and simple substitution reactions. However, with the advent of palladium-catalyzed cross-coupling in the latter half of the 20th century, the synthetic potential of these compounds was fully realized. The ability to perform sequential couplings has made them attractive building blocks in modern organic synthesis.

Research Gaps and Future Directions in this compound Chemistry

Despite the synthetic potential of this compound, several research avenues remain underexplored.

Chemoselective Coupling: While the differential reactivity of the aryl and vinyl bromide is known, a systematic investigation into achieving high chemoselectivity in various cross-coupling reactions is lacking. Developing robust catalytic systems that can predictably target either the C(aryl)-Br or C(vinyl)-Br bond under mild conditions would be highly valuable. This would enable more efficient and divergent syntheses from this single precursor.

Intramolecular Cascade Reactions: The ortho-disposition of the two bromine-containing groups makes this molecule an ideal candidate for intramolecular cascade reactions. For example, a reaction sequence involving an initial coupling at the vinyl bromide followed by an intramolecular Heck reaction or a C-H activation/cyclization could provide rapid access to complex polycyclic aromatic hydrocarbons like phenanthrenes or other fused systems. acs.orgresearchgate.net While some work has been done on related o-halostyrenes, the specific potential of the dibromo-derivative is not fully explored. acs.orgresearchgate.net

Synthesis of Heterocycles: The compound could serve as a precursor to various heterocyclic systems. For example, a tandem reaction involving coupling with a suitable nitrogen or oxygen nucleophile could lead to the formation of indoles or benzofurans. sorbonne-universite.frorganic-chemistry.org Exploring the scope of these transformations and developing one-pot procedures would enhance the synthetic utility of this building block.

Applications in Materials Science: Vinylstyrenes are important monomers in polymer chemistry. The presence of two bromine atoms in this compound offers the potential for post-polymerization modification through cross-coupling reactions, allowing for the synthesis of functionalized polymers with tailored electronic or photophysical properties. This area remains largely unexplored.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6Br2 B8654975 o-Bromo-(2-bromo)vinylbenzene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H6Br2

Molecular Weight

261.94 g/mol

IUPAC Name

1-bromo-2-(2-bromoethenyl)benzene

InChI

InChI=1S/C8H6Br2/c9-6-5-7-3-1-2-4-8(7)10/h1-6H

InChI Key

QVAATRYVCKQWLN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=CBr)Br

Origin of Product

United States

Mechanistic Investigations of Reactivity Pathways Involving O Bromo 2 Bromo Vinylbenzene

Reactivity of the Vinyl Bromide Moiety

The vinyl bromide portion of the molecule is characterized by the carbon-carbon double bond, which is susceptible to addition reactions, and the carbon-bromine bond, which can participate in various coupling and elimination processes.

Nucleophilic Addition Mechanisms

While typical alkenes are electron-rich and react with electrophiles, the reactivity of vinyl bromides towards nucleophiles can be facilitated, particularly through metal catalysis. One notable pathway involves a palladium-catalyzed process where the vinyl bromide is first converted into an enamine. This intermediate then readily undergoes a Michael addition with a suitable nucleophile. This sequence effectively results in a cine-substitution, where the nucleophile adds to the carbon atom that was not originally bonded to the bromine.

Electrophilic Addition Reactions

The electron-rich π-bond of the vinyl group makes it susceptible to electrophilic attack. The addition of halogens, such as bromine (Br₂), proceeds through a characteristic mechanism involving a cyclic bromonium ion intermediate.

The reaction is initiated when the approaching bromine molecule becomes polarized by the electron density of the double bond. youtube.comlibretexts.orgchemguide.co.uk This induced dipole leads to the heterolytic cleavage of the Br-Br bond. The electrophilic bromine atom then bonds to both carbons of the former double bond, forming a strained, three-membered bromonium ion. libretexts.orgchemguide.co.uk In the second step, the bromide anion (Br⁻), acting as a nucleophile, attacks one of the carbon atoms of the bromonium ion. youtube.comlibretexts.org This attack occurs from the side opposite to the bromonium ion bridge, resulting in an "anti-addition" stereochemistry. libretexts.org The final product is a vicinal dibromoalkane. This mechanism explains the high stereoselectivity observed in such reactions. libretexts.org

Radical Cyclization and Polymerization Pathways

The vinyl group in o-bromo-(2-bromo)vinylbenzene can participate in polymerization reactions. Vinylic addition polymerization, often catalyzed by late-transition metal complexes like nickel or palladium, can produce polynorbornenes and other polymers with pendant bromoaryl groups. These resulting polymers serve as versatile platforms for further functionalization. The bromine atoms on the polymer backbone can be subsequently modified through various cross-coupling reactions, allowing for the synthesis of a wide array of functional materials.

Reactivity of the Aryl Bromide Substituent

The aryl bromide functionality is a cornerstone of modern cross-coupling chemistry, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. It also provides a handle for elimination reactions to generate highly reactive intermediates.

Palladium-Catalyzed Carbon-Heteroatom (C-N) Bond Formation

The formation of carbon-nitrogen bonds via palladium-catalyzed cross-coupling, often referred to as the Buchwald-Hartwig amination, is a powerful tool in organic synthesis. nih.gov This reaction allows for the coupling of the aryl bromide moiety of this compound with a wide range of nitrogen-containing nucleophiles, including primary and secondary amines, amides, and other N-heterocycles.

The catalytic cycle for this transformation is well-established and involves several key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl bromide, forming a Pd(II) intermediate.

Ligand Substitution/Coordination: The nitrogen nucleophile coordinates to the palladium center, often displacing a ligand.

Deprotonation: A base is used to deprotonate the coordinated amine, forming an amido-palladium complex.

Reductive Elimination: The final step involves the formation of the new C-N bond and regeneration of the Pd(0) catalyst, which can then re-enter the catalytic cycle.

The efficiency and scope of this reaction are highly dependent on the choice of palladium precursor, phosphine (B1218219) ligand, and base. Biarylphosphine ligands are particularly effective in promoting these transformations. escholarship.org

Table 1: Typical Conditions for Palladium-Catalyzed C-N Coupling
ComponentExamplesFunction
Palladium PrecursorPd(OAc)₂, Pd₂(dba)₃Source of the active Pd(0) catalyst. beilstein-journals.org
LigandXantphos, SPhos, XPhosStabilizes the palladium center and facilitates key steps in the catalytic cycle. beilstein-journals.org
BaseCs₂CO₃, K₂CO₃, NaOtBuActivates the nitrogen nucleophile by deprotonation. beilstein-journals.org
SolventDioxane, TolueneProvides the reaction medium. beilstein-journals.org

Benzyne Generation via Ortho-Dihalobenzene Intermediates

Aryl halides, particularly those with a hydrogen atom on an adjacent carbon, can undergo an elimination reaction in the presence of a very strong base to form a highly reactive intermediate known as benzyne. While this compound is not a traditional ortho-dihalobenzene, the ortho-bromo substituent can participate in this transformation.

The mechanism is a two-step elimination-addition process. First, a strong base, such as sodium amide (NaNH₂), abstracts a proton from the carbon atom adjacent to the aryl bromide. This is the rate-determining step. Subsequently, the bromide ion is eliminated, resulting in the formation of a transient and highly strained "triple" bond within the benzene (B151609) ring, which is the benzyne intermediate. This intermediate rapidly reacts with any available nucleophiles, including the amide ion or other nucleophiles present in the reaction mixture, via a nucleophilic addition mechanism to yield the final substituted product.

Concerted vs. Stepwise Mechanisms in Cycloaddition Reactions

Cycloaddition reactions can proceed through either a concerted mechanism, where all bond-forming events occur in a single transition state, or a stepwise mechanism involving one or more intermediates. The specific pathway is influenced by the electronic nature of the reactants, steric factors, and reaction conditions. For vinyl-substituted aromatic compounds, both pathways are plausible depending on the nature of the reacting partner.

Theoretical Studies of [3+2] Cycloaddition Pathways

Theoretical studies, often employing Density Functional Theory (DFT), are powerful tools for elucidating reaction mechanisms. mdpi.comrsc.orgmdpi.com Such studies on [3+2] cycloadditions can determine the energetics of concerted versus stepwise pathways, identify transition states, and predict the regioselectivity and stereoselectivity of the reaction. nih.gov Analysis of the molecular orbitals of the reactants can provide insight into whether the reaction is likely to be concerted and pericyclic, or to proceed through a polar or diradical stepwise mechanism. Without specific computational studies on this compound, it is not possible to definitively describe the mechanism of its potential [3+2] cycloaddition reactions.

Kinetic and Thermodynamic Control in Product Distribution

In many chemical reactions, a competition exists between the formation of the kinetic product (the product that forms fastest) and the thermodynamic product (the most stable product). libretexts.orgwikipedia.orgmasterorganicchemistry.comlibretexts.orgbccampus.ca Reaction conditions, particularly temperature, play a crucial role in determining the product distribution. libretexts.orgwikipedia.orgmasterorganicchemistry.comlibretexts.org

Kinetic Control: At lower temperatures, reactions are often irreversible, and the major product is the one with the lowest activation energy for its formation. libretexts.orgmasterorganicchemistry.com

Thermodynamic Control: At higher temperatures, the reaction may become reversible, allowing equilibrium to be established. Under these conditions, the most stable product will be the major isomer observed. wikipedia.orglibretexts.org

For a hypothetical reaction involving this compound that could yield multiple products, a detailed study of the reaction at various temperatures would be necessary to determine the kinetic and thermodynamic product distributions. No such studies have been reported in the available literature.

Catalytic Cycle Elucidation in Metal-Mediated Transformations

Transition metal catalysts are frequently used to facilitate transformations of aryl and vinyl halides. frontiersin.orguchicago.edu These reactions typically proceed through a catalytic cycle involving several key steps, such as oxidative addition, transmetalation, and reductive elimination. The specific nature of the catalyst, substrate, and reaction conditions dictates the operative catalytic cycle.

Elucidating the catalytic cycle for a metal-mediated transformation of this compound would require a combination of experimental techniques, including:

Kinetic studies: To determine the reaction order with respect to each component.

Spectroscopic analysis: To identify intermediates in the catalytic cycle.

Isolation and characterization of intermediates: To provide direct evidence for proposed species in the cycle.

Computational modeling: To map the energy landscape of the catalytic cycle.

As no specific metal-mediated transformations involving this compound have been mechanistically investigated in the literature, the details of any potential catalytic cycle remain unknown.

Applications of O Bromo 2 Bromo Vinylbenzene in Complex Organic Synthesis

Precursor for the Synthesis of Diverse Aromatic and Heterocyclic Scaffolds

The strategic placement of the two bromine atoms in o-bromo-(2-bromo)vinylbenzene allows for sequential and regioselective functionalization, making it an ideal precursor for the synthesis of a variety of complex organic molecules. Palladium-catalyzed cross-coupling reactions, in particular, have proven to be highly effective in leveraging the differential reactivity of the aryl and vinyl C-Br bonds to construct elaborate molecular frameworks.

Formation of Indole (B1671886) and Carbazole (B46965) Derivatives

This compound serves as a valuable precursor for the synthesis of substituted indoles and carbazoles, which are core structures in many biologically active compounds and functional materials. A key strategy involves a palladium-catalyzed tandem Buchwald-Hartwig/Heck reaction. nih.gov In this approach, the more reactive aryl bromide first undergoes a Buchwald-Hartwig amination with a primary amine. The resulting intermediate, now containing a secondary amine ortho to the vinyl bromide, is poised for a subsequent intramolecular Heck reaction. This palladium-catalyzed cyclization proceeds to form the five-membered nitrogen-containing ring characteristic of the indole scaffold.

The resulting 2-vinylic indoles are themselves versatile intermediates. They can be further elaborated, for instance, through Diels-Alder reactions to construct the carbazole framework. nih.gov The vinyl group of the indole acts as a dienophile, reacting with a suitable diene to afford the fused six-membered ring of the carbazole system. This stepwise approach, beginning with this compound, offers a modular and efficient route to highly functionalized indole and carbazole derivatives.

Starting MaterialReagents and ConditionsProductReference
This compound1. Primary amine, Pd catalyst, ligand, base (Buchwald-Hartwig) 2. Intramolecular Heck cyclization2-Vinylic Indole Derivative nih.gov
2-Vinylic Indole DerivativeDiene, heat or Lewis acidCarbazole Derivative nih.gov

Construction of Benzofuran (B130515) and Pyrrole (B145914) Systems

The synthesis of benzofuran and pyrrole derivatives can also be achieved using this compound, capitalizing on palladium-catalyzed intramolecular cyclization strategies. For the construction of benzofurans, an intramolecular Heck reaction is a plausible route. This would involve an initial reaction at the aryl bromide, for example, a Sonogashira coupling with a protected acetylene, followed by deprotection to reveal a terminal alkyne. Subsequent intramolecular cyclization of the ortho-alkynylstyrene derivative, catalyzed by a palladium or copper catalyst, would then furnish the benzofuran ring system.

In a similar vein, the synthesis of pyrroles can be envisioned through a palladium-catalyzed process. A potential pathway involves the reaction of this compound with a primary amine under conditions that favor initial amination at the aryl bromide. The resulting intermediate could then undergo an intramolecular cyclization, possibly through a process analogous to the Madelung or Larock indole synthesis, to form the pyrrole ring. Alternatively, palladium-catalyzed cyclization of enamines bearing a β-vinyl bromide functionality has been reported to yield substituted pyrroles, suggesting a viable route from appropriately functionalized derivatives of this compound.

Target HeterocycleProposed Key ReactionReagents and ConditionsPrecursor from this compound
BenzofuranIntramolecular Heck CyclizationPd catalyst, baseo-(Alkynyl)styrene derivative
PyrroleIntramolecular Amination/CyclizationPd catalyst, base, amineo-Amino-(2-bromo)vinylbenzene derivative

Synthesis of Isoxazoline (B3343090) and Related Heterocycles

The vinyl bromide moiety of this compound is a key functional group for the construction of isoxazoline heterocycles. One of the most common methods for the synthesis of isoxazolines is the 1,3-dipolar cycloaddition of nitrile oxides with alkenes. nih.gov In this context, the vinyl group of this compound can act as the dipolarophile. The reaction with a nitrile oxide, which can be generated in situ from an aldoxime or a hydroximoyl chloride, would lead to the formation of a 3-substituted-5-(o-bromophenyl)isoxazoline.

Furthermore, palladium-catalyzed methodologies offer alternative routes to isoxazoline derivatives. For instance, palladium-catalyzed reactions of vinyl bromides are known to produce various heterocyclic systems. A plausible strategy could involve a palladium-catalyzed coupling of this compound with a suitable oxime derivative, followed by an intramolecular cyclization to furnish the isoxazoline ring. The synthesis of 5-vinyl-2-isoxazolines via palladium-catalyzed intramolecular O-allylation of ketoximes has been reported, highlighting the potential for similar transformations involving the vinyl bromide of the target compound. nih.govresearchgate.net

Reaction TypeReactantsProduct
1,3-Dipolar CycloadditionThis compound, Nitrile Oxide3-Substituted-5-(o-bromophenyl)isoxazoline
Palladium-Catalyzed CyclizationThis compound, Oxime DerivativeSubstituted Isoxazoline

Routes to Functionalized Polycyclic Aromatic Hydrocarbons

The dual halogenation of this compound makes it an excellent substrate for palladium-catalyzed intramolecular cyclization reactions to generate functionalized polycyclic aromatic hydrocarbons (PAHs). The presence of both an aryl and a vinyl bromide allows for a cascade of reactions, often initiated by the oxidative addition of a palladium(0) catalyst to one of the C-Br bonds.

An intramolecular Heck reaction is a particularly powerful strategy in this context. divyarasayan.org Oxidative addition of palladium to the aryl bromide, followed by intramolecular insertion of the vinyl group, would lead to the formation of a six-membered ring, generating a dihydronaphthalene intermediate. Subsequent β-hydride elimination would then yield a substituted naphthalene (B1677914) derivative. The regiochemistry of the cyclization, such as a 6-endo-trig pathway, would be favored in this case. divyarasayan.org

Alternatively, a palladium/norbornene-cocatalyzed reaction, known as the Catellani reaction, could be employed for the synthesis of more complex PAHs. rsc.org This methodology allows for the ortho-C-H functionalization of the aromatic ring adjacent to the site of the initial C-Br activation, followed by a subsequent cyclization event. By carefully choosing the reaction partners and conditions, it is possible to construct a variety of fused aromatic ring systems, demonstrating the utility of this compound as a precursor to complex PAHs.

Synthetic StrategyKey IntermediateResulting PAH Core
Intramolecular Heck ReactionDihydronaphthalene-palladium complexNaphthalene
Catellani-type ReactionAryl-palladium-norbornene complexFused Aromatic Systems

Monomer in Polymer Chemistry and Advanced Materials

Beyond its applications in the synthesis of discrete small molecules, this compound also holds promise as a monomer for the creation of novel polymers and advanced materials. The two bromine atoms provide handles for polymerization reactions, enabling the formation of polymer chains with unique architectures and properties.

Atom Transfer Radical Polyaddition (ATRPA) Applications

While specific examples of the use of this compound in Atom Transfer Radical Polyaddition (ATRPA) are not extensively documented in the readily available literature, its structure suggests significant potential for application in this area. ATRPA is a powerful polymerization technique that allows for the synthesis of well-defined polymers with controlled molecular weights and narrow polydispersities. The mechanism involves the reversible activation of a dormant species (typically an alkyl halide) by a transition metal catalyst, generating a radical that can then add to a monomer.

In the context of this compound, both the aryl and vinyl bromide moieties could potentially serve as initiating sites for ATRPA. The differential reactivity of these two C-Br bonds could allow for the controlled growth of polymer chains from either the aromatic ring or the vinyl group. This could lead to the formation of polymers with interesting topologies, such as graft copolymers or hyperbranched polymers.

For instance, one could envision a scenario where the more reactive vinyl bromide is selectively used to initiate polymerization of a co-monomer, leaving the aryl bromide intact for subsequent post-polymerization modification. This would allow for the synthesis of functional polymers with pendant o-bromophenyl groups, which could then be further elaborated through cross-coupling reactions to introduce a variety of functional groups along the polymer backbone. The resulting materials could have applications in areas such as organic electronics, sensors, and catalysis.

Potential ATRPA StrategyInitiating SiteResulting Polymer ArchitecturePotential Application
Selective InitiationVinyl BromideLinear polymer with pendant o-bromophenyl groupsFunctional materials via post-polymerization modification
Dual InitiationBoth Aryl and Vinyl BromidesHyperbranched or cross-linked polymersAdvanced materials with unique thermal and mechanical properties

No Information Found for "this compound"

Following a comprehensive search of available scientific literature and chemical databases, no information has been found for the chemical compound specified as "this compound." Consequently, it is not possible to generate the requested article on its applications in complex organic synthesis.

The search for "this compound" and its potential synonym "1-bromo-2-(2-bromovinyl)benzene" did not yield any relevant results regarding its use in the following specified areas:

Role in Chiral Synthesis and Stereoselective Reactions:No information was found on the application of this specific compound in chiral synthesis or any stereoselective reactions.

The absence of information across multiple targeted searches suggests that "this compound" may be a novel compound, a highly specialized intermediate not widely reported in public-domain literature, or that the provided name may be incorrect. Without any foundational data on its synthesis, properties, or reactivity, a scientifically accurate and informative article conforming to the user's detailed outline cannot be constructed.

Advanced Spectroscopic and Computational Characterization of O Bromo 2 Bromo Vinylbenzene

Mass Spectrometry (MS)

Without access to published experimental or computational data for o-bromo-(2-bromo)vinylbenzene, any attempt to provide the requested analysis would be speculative and would not meet the required standards of scientific accuracy and reliance on research findings.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) of an ion with very high precision (typically to four or more decimal places), HRMS allows for the calculation of its molecular formula.

For this compound, with a chemical formula of C₈H₆Br₂, the expected monoisotopic mass can be calculated with high accuracy. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance. This isotopic distribution would result in a characteristic pattern in the mass spectrum. The HRMS analysis would aim to detect the molecular ion peak cluster and compare the measured m/z values with the theoretically calculated masses for the possible isotopic combinations.

An illustrative HRMS data table for the molecular ion of this compound is presented below. The data is hypothetical and serves to demonstrate the expected results from such an analysis.

Isotopic CompositionCalculated m/zMeasured m/z (Hypothetical)Mass Difference (ppm)
C₈H₆⁷⁹Br₂259.8884259.8881-1.15
C₈H₆⁷⁹Br⁸¹Br261.8864261.8860-1.53
C₈H₆⁸¹Br₂263.8843263.8839-1.52

This table contains hypothetical data for illustrative purposes.

Fragmentation Pattern Analysis for Structural Elucidation

In addition to providing the molecular formula, mass spectrometry induces fragmentation of the molecular ion. The resulting fragment ions provide valuable information about the molecule's structure. The analysis of the fragmentation pattern of this compound would reveal key structural motifs.

Due to the presence of two bromine atoms, many of the fragment ions would also exhibit a characteristic isotopic pattern with peaks separated by two m/z units. Expected fragmentation pathways would include the loss of one or both bromine atoms, as well as cleavage of the vinyl group. The relative abundance of the fragment ions would provide insights into the stability of different parts of the molecule.

A hypothetical table of major fragment ions and their proposed structures is provided below to illustrate the expected outcome of a fragmentation pattern analysis.

m/z (for ⁷⁹Br)Proposed Fragment Structure
181[M - Br]⁺
102[M - 2Br]⁺ or [C₈H₆]⁺
76[C₆H₄]⁺ (benzyne)

This table contains hypothetical data for illustrative purposes.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound could be grown, this method would provide definitive information about its solid-state conformation, including bond lengths, bond angles, and intermolecular interactions.

The resulting crystal structure would confirm the ortho substitution pattern on the benzene (B151609) ring and the geometry of the (2-bromo)vinyl group. It would also reveal details about how the molecules pack in the crystal lattice, which can be influenced by halogen bonding and other non-covalent interactions involving the bromine atoms.

A hypothetical data table summarizing the kind of crystallographic data that would be obtained is shown below.

ParameterHypothetical Value
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)8.5
b (Å)12.2
c (Å)7.8
β (°)95.5
Volume (ų)805.4
Z4
Density (calc) (g/cm³)1.725

This table contains hypothetical data for illustrative purposes.

Quantum Chemical Calculations (Computational Chemistry)

In the absence of extensive experimental data, quantum chemical calculations provide a powerful means to predict the properties of molecules like this compound.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a widely used computational method for predicting the equilibrium geometry and electronic properties of molecules. A DFT calculation for this compound would begin with a geometry optimization to find the lowest energy conformation of the molecule. This would provide theoretical values for bond lengths and angles.

Furthermore, DFT calculations can be used to determine various electronic properties, such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential. These properties are crucial for understanding the molecule's reactivity.

Molecular Electron Density Theory (MEDT) for Reaction Mechanism Elucidation

Molecular Electron Density Theory (MEDT) is a theoretical framework used to study chemical reactivity and reaction mechanisms. chemicalbook.comgoogle.comnist.gov MEDT analyzes the changes in electron density along a reaction pathway to understand the electronic course of a chemical transformation. chemicalbook.comgoogle.comnist.gov For a molecule like this compound, which could potentially undergo various reactions such as cycloadditions or nucleophilic substitutions, MEDT could be employed to elucidate the mechanisms of these reactions. By analyzing the electron density at the ground state of the reactants and along the reaction coordinate, MEDT can provide insights into the feasibility and selectivity of different reaction pathways. chemicalbook.comgoogle.comnist.gov

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Quantum chemical calculations, particularly DFT, are also highly effective at predicting spectroscopic parameters. For this compound, these calculations could provide theoretical ¹H and ¹³C NMR chemical shifts. By comparing these predicted shifts with experimental data (if it were available), one could confirm the structure of the molecule.

Similarly, the vibrational frequencies corresponding to the infrared (IR) and Raman spectra can be calculated. These theoretical spectra can aid in the interpretation of experimental spectra by assigning specific vibrational modes to the observed absorption bands.

Below is a hypothetical table illustrating the type of data that would be generated from such calculations for the ¹³C NMR chemical shifts.

Carbon AtomPredicted Chemical Shift (ppm)
C1 (ipso-Br)125.0
C2 (ipso-vinyl)138.0
C3128.5
C4130.2
C5127.8
C6132.1
Cα (vinyl)135.5
Cβ (vinyl-Br)110.0

This table contains hypothetical data for illustrative purposes.

Future Research Directions and Emerging Paradigms in O Bromo 2 Bromo Vinylbenzene Chemistry

Development of Sustainable and Environmentally Benign Synthetic Processes

The future of chemical synthesis is intrinsically linked to the principles of green chemistry, which prioritize the reduction or elimination of hazardous substances. bepls.com For o-bromo-(2-bromo)vinylbenzene, this paradigm shift necessitates moving beyond traditional bromination and coupling methods that may involve harsh reagents, toxic solvents, and significant waste generation. researchgate.netcambridgescholars.com

Emerging research directions will likely focus on:

Photocatalysis : Utilizing visible light as a clean energy source can drive unique chemical transformations under mild conditions. acs.orgnih.gov Future work could develop photocatalytic routes for the synthesis of this compound or its precursors, minimizing the need for thermal energy and potentially hazardous reagents. nih.gov The activation of vinyl halides by light is a burgeoning field that could offer attractive alternatives to traditional metal-catalyzed processes. researchgate.net

Solvent Minimization and Alternative Media : A significant goal of green chemistry is to reduce the reliance on volatile organic solvents. Future synthetic protocols could explore solvent-free reaction conditions, potentially accelerated by microwave irradiation, or the use of greener alternatives like water, ionic liquids, or supercritical fluids. bepls.comresearchgate.net

Atom Economy : Designing synthetic pathways that maximize the incorporation of all starting materials into the final product is a core green chemistry principle. Research will aim to develop new reactions, such as novel halodecarboxylation/photoisomerization sequences, that improve atom economy in the synthesis of functionalized vinyl halides. nih.gov

Exploration of Novel Catalytic Systems and Ligand Design for Enhanced Selectivity

The presence of two distinct carbon-bromine bonds (sp²-aryl and sp²-vinyl) in this compound presents a significant challenge and a profound opportunity for selective functionalization. The development of sophisticated catalytic systems will be paramount in controlling which site reacts, enabling the programmed construction of complex molecules.

Future avenues of exploration include:

Site-Selective Cross-Coupling : Palladium- and nickel-catalyzed cross-coupling reactions are powerful tools for C-C and C-heteroatom bond formation. nih.govthieme-connect.com A primary future goal will be the design of catalysts and ligands that can differentiate between the aryl and vinyl bromide sites. This could be achieved by exploiting subtle differences in their electronic properties and steric environments. The choice of metal (e.g., Pd vs. Ni), ligand, and reaction conditions can reverse or switch the site of reactivity. nih.gov

Advanced Ligand Design : The ligand bound to the metal center plays a crucial role in dictating the catalyst's activity and selectivity. Research will focus on creating novel phosphine (B1218219), N-heterocyclic carbene (NHC), and other specialized ligands to fine-tune the electronic and steric properties of the catalyst. Data-driven strategies and computational modeling will likely accelerate the discovery of ligands that can achieve previously unattainable levels of regioselectivity. nih.gov

Dual Catalysis Systems : Merging different catalytic modes, such as photoredox catalysis with transition metal catalysis, opens up new reaction pathways. acs.orgnih.gov A dual photoredox/nickel catalysis system, for instance, can enable cross-couplings of vinyl halides under exceptionally mild, ligand-free conditions. acs.orgresearchgate.net Applying these systems to this compound could unlock novel, selective transformations.

Catalytic ApproachKey Features & AdvantagesFuture Research Focus for this compoundRelevant Reaction Types
Palladium Catalysis with Designer LigandsHigh efficiency, broad functional group tolerance, well-understood mechanisms. nih.govDeveloping ligands (e.g., PAd₂ⁿBu) for selective activation of either the aryl-Br or vinyl-Br bond. nih.govSuzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig
Nickel CatalysisLower cost than palladium, unique reactivity profiles, effective for challenging substrates.Exploring selectivity in cross-coupling and investigating Ni-specific reaction pathways.Kumada, Negishi, C-H Activation
Visible-Light PhotocatalysisUses light as a sustainable energy source, operates at ambient temperature, enables radical-based mechanisms. nih.govSite-selective functionalization via radical intermediates and development of metal-free coupling protocols. acs.orgReductive Coupling, Atom Transfer Radical Addition (ATRA)
Dual Photoredox/Metal CatalysisCombines the advantages of both catalytic methods, allowing for novel transformations under mild conditions. researchgate.netAchieving selective single-site functionalization by controlling redox potentials and catalyst states.C(sp²)-C(sp³) Coupling, Acylation, Amination

Integration into Supramolecular Chemistry and Self-Assembled Systems

The rigid, planar geometry of the benzene (B151609) ring, combined with the specific directional interactions afforded by the two bromine atoms (via halogen bonding), makes this compound an excellent candidate for designing self-assembling systems.

Emerging paradigms in this area will involve:

Programmed Self-Assembly : Using the molecule as a "tecton" or building block for creating higher-order structures. The differential reactivity of the two bromine sites allows for a stepwise functionalization strategy, enabling the programmed assembly of complex supramolecular architectures like polymers, cages, or monolayers on surfaces.

Halogen Bonding Control : Halogen bonds (specifically Br···O, Br···N, or Br···S interactions) are highly directional non-covalent interactions that can be used to control the packing of molecules in the solid state or in solution. rsc.org Future research will explore how to leverage these interactions with this compound to guide the formation of ordered, functional materials. DFT studies have shown that weak intermolecular interactions involving bromine can play a primary role in constructing supramolecular nanostructures. rsc.org

Functional Supramolecular Materials : By incorporating this compound into larger self-assembling structures, it will be possible to create materials with novel functions. For example, creating porous organic frameworks for gas storage or catalysis, or developing liquid crystalline materials with unique optoelectronic properties.

Advanced Theoretical Modeling for Predicting Novel Reactivity and Applications

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting and rationalizing chemical phenomena. mdpi.com For a molecule as complex as this compound, theoretical modeling will be crucial for guiding experimental efforts efficiently.

Future applications of advanced modeling will include:

Predicting Reaction Selectivity : DFT calculations can determine the activation energies for reactions at both the aryl and vinyl bromide sites under various catalytic conditions. This allows for the in silico screening of catalysts and ligands to predict which will provide the desired selectivity, saving significant experimental time and resources. acs.org

Modeling Electronic Properties : For materials science applications, theoretical methods can predict the electronic properties of polymers derived from this compound. dergipark.org.tr Calculating the HOMO-LUMO gap, band structure, and excited state properties can help predict a material's color, conductivity, and suitability for electronic devices. researchgate.net

Elucidating Reaction Mechanisms : Computational studies can provide detailed, step-by-step insight into complex reaction mechanisms. compchem.me This understanding is critical for optimizing reaction conditions and for the rational design of new, more efficient catalysts and processes.

Simulating Supramolecular Assembly : Modeling non-covalent interactions, such as halogen and hydrogen bonding or π-π stacking, can help predict how molecules of this compound will interact and self-assemble into larger, ordered structures.

Area of ApplicationPredicted Property/ParameterImpact on Future Research
Catalyst DesignTransition state energies, ligand binding energiesRational design of ligands for site-selective cross-coupling. nih.gov
Materials ScienceHOMO/LUMO energy levels, band gap, excited states. dergipark.org.trPrediction of optoelectronic properties of novel polymers for OLEDs and OPVs.
Reaction OptimizationReaction energy profiles, kinetic modelingUnderstanding mechanistic pathways to improve yields and reduce byproducts. acs.org
Supramolecular ChemistryIntermolecular interaction energies (e.g., halogen bonding). rsc.orgGuiding the design of self-assembled materials with desired structures and functions.

Q & A

What synthetic methodologies are most effective for preparing o-Bromo-(2-bromo)vinylbenzene, and how do reaction conditions influence yield?

Basic Research Focus
The synthesis of brominated vinylbenzenes typically involves halogenation or substitution reactions. For example, the reduction of p-bromophenylacetic acid with lithium aluminum hydride (LiAlH4_4), followed by thionyl chloride treatment, yields halogenated intermediates like p-bromo-2-chloroethylbenzene (65% yield, bp 70°C at 0.15 mm Hg) . Key variables include:

  • Temperature : Reflux conditions (e.g., overnight) ensure complete conversion.
  • Solvent : Use of non-polar solvents (CCl4_4) for NMR analysis minimizes interference .
  • Purification : Distillation under reduced pressure avoids thermal decomposition.

How can researchers resolve contradictions in spectroscopic data for brominated vinylbenzenes?

Advanced Research Focus
Discrepancies in NMR or mass spectrometry (MS) data may arise from regioisomeric impurities or solvent effects. For instance, the NMR spectrum of p-bromo-2-chloroethylbenzene shows an AB pattern (δ 2.73 and 3.07, J = 8.5 Hz) for aromatic protons, while alkyl protons appear at δ 6.50 and 7.07 . To address contradictions:

  • Deuterated Solvents : Use CDCl3_3 instead of CCl4_4 to eliminate solvent peak overlap.
  • High-Resolution MS : Confirm molecular ion peaks (e.g., C8_8H9_9ClBr, m/z 229.97) to rule out isotopic interference.
  • X-ray Crystallography : Resolve ambiguities in regiochemistry for crystalline derivatives .

What strategies optimize selectivity in the bromination of vinylbenzenes?

Advanced Research Focus
Electrophilic bromination often competes with side reactions like polymerisation or over-halogenation. To enhance selectivity:

  • Lewis Acid Catalysts : Use FeBr3_3 or AlCl3_3 to direct bromine to the vinyl group.
  • Low-Temperature Conditions : Perform reactions at –20°C to suppress di-bromination .
  • Protecting Groups : Introduce temporary groups (e.g., acetals) to shield reactive sites during synthesis .

How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

Advanced Research Focus
In Suzuki-Miyaura or Heck reactions, the dual bromine substituents create steric hindrance and electron withdrawal, which may slow transmetallation. Mitigation strategies include:

  • Bulky Ligands : Use SPhos or XPhos to stabilize palladium intermediates.
  • Microwave Irradiation : Accelerate reaction kinetics under controlled heating .
  • Solvent Screening : Polar aprotic solvents (DMF, NMP) enhance solubility of halogenated aryl species .

What analytical workflows validate the purity of this compound in complex matrices?

Basic Research Focus
Routine characterization involves:

  • GC-MS : Quantify volatile impurities (e.g., residual thionyl chloride) with a DB-5 column .
  • Elemental Analysis : Match experimental C/H ratios (e.g., C: 43.61%, H: 3.51%) to theoretical values .
  • HPLC-PDA : Detect non-volatile contaminants using a C18 column and UV detection at 254 nm .

How can researchers address environmental and safety concerns in large-scale synthesis?

Advanced Research Focus
Brominated compounds often require toxic solvents (e.g., CCl4_4) . Sustainable alternatives include:

  • Flow Chemistry : Minimize solvent use and improve heat transfer for exothermic reactions .
  • Ionic Liquids : Replace halogenated solvents with [BMIM][PF6_6] to reduce volatility and toxicity.
  • Waste Neutralization : Treat brominated byproducts with NaHSO3_3 to convert Br2_2 into HBr .

What in vitro models are suitable for evaluating the bioactivity of brominated vinylbenzenes?

Advanced Research Focus
While this compound itself lacks direct bioactivity data, structurally related brominated aromatics show cytotoxicity (e.g., IC50_{50} = 13.62 µM in HCT116 cells) . Recommended assays:

  • MTT Assay : Assess cell viability in cancer lines (e.g., PC3, HCT116).
  • Carrageenan-Induced Edema : Screen anti-inflammatory activity in rodent models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.